molecular formula C25H23N3O2 B15097028 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline

2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline

Katalognummer: B15097028
Molekulargewicht: 397.5 g/mol
InChI-Schlüssel: RIPVYJKTNBUZSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indole derivatives

Vorbereitungsmethoden

The synthesis of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process.

Analyse Chemischer Reaktionen

2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, solvents like methanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

2-Methoxy-5-[3-(3-methylphenoxy)propyl]indolo[2,3-b]quinoxaline can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C25H23N3O2

Molekulargewicht

397.5 g/mol

IUPAC-Name

9-methoxy-6-[3-(3-methylphenoxy)propyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C25H23N3O2/c1-17-7-5-8-19(15-17)30-14-6-13-28-23-12-11-18(29-2)16-20(23)24-25(28)27-22-10-4-3-9-21(22)26-24/h3-5,7-12,15-16H,6,13-14H2,1-2H3

InChI-Schlüssel

RIPVYJKTNBUZSH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)OC)C4=NC5=CC=CC=C5N=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.